



# **Application Notes and Protocols: Tungsten** Disulfide for Photothermal Therapy

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tungsten disulfide (WS2), a transition metal dichalcogenide, has emerged as a promising nanomaterial in the field of nanomedicine, particularly for photothermal therapy (PTT) in cancer treatment.[1][2][3][4] Its strong near-infrared (NIR) absorbance, high photothermal conversion efficiency, and large surface area make it an excellent photothermal agent.[1][3][4] WS2 nanosheets can efficiently convert NIR light into localized heat, leading to hyperthermiainduced cancer cell death.[1][2] Furthermore, their versatile surface chemistry allows for functionalization to improve biocompatibility, stability, and drug-loading capacity, enabling multimodal therapeutic approaches.[1][3][4][5] These application notes provide a comprehensive overview and detailed protocols for the use of tungsten disulfide in photothermal therapy research.

## **Key Advantages of Tungsten Disulfide in Photothermal Therapy**

• High Photothermal Conversion Efficiency: WS2 exhibits strong absorption in the NIR region (700-1100 nm), a spectral window where biological tissues are relatively transparent, allowing for deep tissue penetration of the excitation light.[3]



- Biocompatibility and Biodegradability: Studies have shown that functionalized WS<sub>2</sub>
  nanosheets, particularly with polymers like polyethylene glycol (PEG), exhibit low cytotoxicity
  and good biocompatibility.[3][6][7] Some evidence suggests they can be gradually degraded
  and cleared from the body.[3]
- Versatile Surface Functionalization: The surface of WS<sub>2</sub> nanosheets can be readily modified
  with various molecules, including polymers, surfactants, and targeting ligands, to enhance
  their stability in physiological solutions, improve biocompatibility, and enable targeted
  delivery to tumor sites.[1][4]
- Drug Delivery Platform: The large surface area of WS<sub>2</sub> nanosheets makes them suitable carriers for chemotherapeutic drugs, allowing for synergistic chemo-photothermal therapy.[1]
   [5][8]
- Multimodal Imaging Capabilities: The high atomic number of tungsten allows WS<sub>2</sub> to be used as a contrast agent for X-ray computed tomography (CT), enabling imaging-guided therapy.
   [6][9][10][11][12]

### **Data Presentation**

In Vitro Cytotoxicity of Functionalized WS2 Nanosheets

Nanomateri al	Cell Line	Incubation Time (h)	Concentrati on	Cell Viability (%)	Reference
WS2-BSA	HeLa	2, 24, 36, 48	6.25 - 50 ppm	> 70%	[1]
WS2-PEG	4T1, HeLa, 293T	24	up to 0.1 mg/mL	> 90%	[1]
WS2-PEG	4T1	24	Not specified	~100%	[6]
WS <sub>2</sub> -QD	HeLa, HepG2	Not specified	Various	> 85%	[6]

### In Vitro Photothermal Therapy Efficacy



Nanomat erial	Cell Line	Laser Waveleng th (nm)	Laser Power Density (W/cm²)	Irradiatio n Time (min)	Cell Viability (%)	Referenc e
WS <sub>2</sub> -PEG	4T1	808	2	5	~5%	[6]
NIR + WS <sub>2</sub>	4T1	Not specified	Not specified	Not specified	39%	[6][13]
RT + WS <sub>2</sub>	4T1	Not specified	Not specified	Not specified	31%	[6][13]
RT/PTT (synergic)	4T1	Not specified	Not specified	Not specified	6%	[6]

**In Vivo Tumor Ablation and Biodistribution** 

Nanomateri al	Tumor Model	Administrat ion Route	Outcome	Biodistribut ion	Reference
WS2-PEG	4T1 tumor- bearing mice	Intravenous/I ntratumoral	Complete tumor ablation	Accumulation in tumor, liver, spleen, and kidney	[6][9][13]
WID@M-FA NPs	Not specified	Not specified	Temperature reached 60°C after 5 min	Not specified	[1]

# **Experimental Protocols Synthesis of PEGylated WS<sub>2</sub> Nanosheets**

This protocol describes a common method for synthesizing water-dispersible and biocompatible WS<sub>2</sub> nanosheets via liquid exfoliation and subsequent PEGylation.

#### Materials:

• Bulk tungsten disulfide (WS2) powder



- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Polyethylene glycol thiol (SH-PEG)
- N,N-Dimethylformamide (DMF)
- Deionized (DI) water
- Dialysis membrane (MWCO 14,000 Da)
- Ultrasonicator
- Centrifuge

- Exfoliation:
  - Add WS<sub>2</sub> powder to a solution of H<sub>2</sub>SO<sub>4</sub>.
  - 2. Stir the mixture for 24 hours at room temperature.
  - 3. Wash the mixture repeatedly with DI water via centrifugation until the pH is neutral.
  - 4. Resuspend the WS<sub>2</sub> in DMF and sonicate for 8 hours in an ice bath.
  - 5. Centrifuge the solution at a low speed to remove any unexfoliated material. The supernatant contains the exfoliated WS<sub>2</sub> nanosheets.
- PEGylation:
  - 1. Add SH-PEG to the WS2 nanosheet dispersion in DMF.
  - 2. Stir the mixture for 24 hours at room temperature to allow for the thiol groups to bind to the WS<sub>2</sub> surface.
  - 3. Remove excess SH-PEG and DMF by repeated centrifugation and washing with DI water.
  - 4. Alternatively, dialyze the solution against DI water for 3 days to remove impurities.



5. The resulting PEGylated WS2 nanosheets should be well-dispersed in water.

### Characterization of WS2 Nanosheets

#### Methods:

- Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanosheets.
- Atomic Force Microscopy (AFM): To determine the thickness of the nanosheets.
- Dynamic Light Scattering (DLS): To measure the hydrodynamic size and zeta potential in solution.
- UV-Vis-NIR Spectroscopy: To confirm the characteristic absorption spectrum of WS<sub>2</sub> and its NIR absorbance.
- Raman Spectroscopy: To verify the characteristic vibrational modes of WS2.

### In Vitro Photothermal Performance

#### Materials:

- Aqueous dispersion of functionalized WS2 nanosheets at various concentrations.
- 96-well plate.
- NIR laser (e.g., 808 nm).
- · Infrared (IR) thermal imaging camera.

- Add 200 μL of the WS<sub>2</sub> nanosheet dispersion at different concentrations into the wells of a 96-well plate.
- Use DI water as a negative control.



- Irradiate each well with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).
- Record the temperature change in real-time using an IR thermal imaging camera.
- To assess photothermal stability, subject the nanosheets to multiple cycles of laser irradiation and cooling, monitoring the temperature profile.

### In Vitro Cytotoxicity and Photothermal Therapy

#### Materials:

- Cancer cell line (e.g., 4T1, HeLa).
- Cell culture medium and supplements.
- Functionalized WS2 nanosheets.
- · MTT assay kit.
- · 96-well plates.
- NIR laser (e.g., 808 nm).

- · Cytotoxicity:
  - 1. Seed cells in a 96-well plate and allow them to adhere overnight.
  - 2. Replace the medium with fresh medium containing various concentrations of functionalized WS<sub>2</sub> nanosheets.
  - 3. Incubate for 24 or 48 hours.
  - 4. Perform an MTT assay to determine cell viability.
- Photothermal Therapy:



- 1. Seed cells in a 96-well plate and allow them to adhere overnight.
- 2. Replace the medium with fresh medium containing various concentrations of functionalized WS<sub>2</sub> nanosheets and incubate for a few hours to allow for cellular uptake.
- 3. Irradiate the cells with an 808 nm laser at a specific power density for a set duration.
- 4. Include control groups: no treatment, laser only, and WS2 nanosheets only (no laser).
- 5. After irradiation, incubate the cells for another 24 hours.
- 6. Perform an MTT assay to assess cell viability.

### In Vivo Photothermal Therapy

#### Materials:

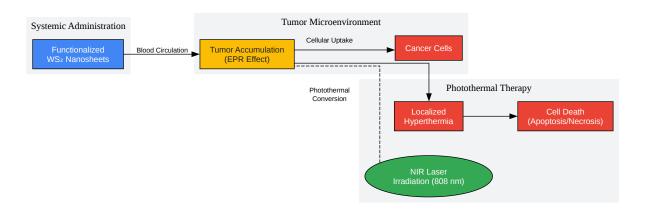
- Tumor-bearing animal model (e.g., BALB/c mice with 4T1 tumors).
- Functionalized WS<sub>2</sub> nanosheets.
- NIR laser (e.g., 808 nm).
- IR thermal imaging camera.
- Calipers for tumor measurement.

- When the tumors reach a certain volume (e.g., 100 mm<sup>3</sup>), randomly divide the animals into treatment and control groups.
- Administer the functionalized WS<sub>2</sub> nanosheets via intravenous or intratumoral injection.
- At a predetermined time point post-injection (to allow for tumor accumulation), irradiate the tumor region with an 808 nm laser at a specific power density.
- Monitor the temperature of the tumor region using an IR thermal imaging camera.



- Monitor tumor growth by measuring the tumor volume with calipers every few days.
- Monitor the body weight and general health of the animals throughout the experiment.
- At the end of the study, euthanize the animals and perform histological analysis of the tumors and major organs to assess therapeutic efficacy and potential toxicity.

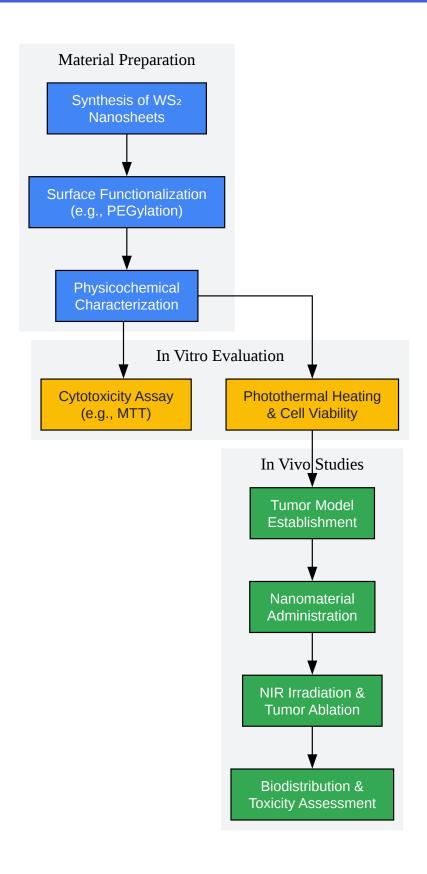
### **Visualizations**



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Caption: Mechanism of WS2-mediated photothermal therapy.





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Caption: General experimental workflow for WS2-based PTT.



### **Safety and Toxicity Considerations**

While functionalized WS<sub>2</sub> has shown promise, it is crucial to thoroughly assess its biocompatibility and potential toxicity.[1][3] In vitro studies using various cell lines and in vivo studies monitoring animal health and organ function are essential.[1][6][7] The long-term fate of WS<sub>2</sub> nanosheets in the body, including their degradation and clearance pathways, is an active area of research.[6][13] Researchers should handle WS<sub>2</sub> nanomaterials with appropriate personal protective equipment, as the inhalation of nanoparticles may cause respiratory irritation.[14][15] It is recommended to consult the material safety data sheet (MSDS) for detailed handling and safety information.[14][15]

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